molecular formula C15H18N2O B1316634 6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one CAS No. 210539-03-0

6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B1316634
CAS No.: 210539-03-0
M. Wt: 242.32 g/mol
InChI Key: SZWKETFREPZUDD-UHFFFAOYSA-N
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Description

6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one could have several applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Could be used in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the naphthyridine core.

    Benzylation: Introduction of the benzyl group can be achieved through nucleophilic substitution reactions.

    Hydrogenation: Reduction of double bonds to achieve the hexahydro form.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions could further hydrogenate the compound or reduce functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzyl group or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, benzyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition or activation of specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyl-1,6-naphthyridin-2(1H)-one: Lacks the hexahydro form.

    3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one: Lacks the benzyl group.

Uniqueness

6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific combination of a benzyl group and a hexahydro naphthyridine core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

6-benzyl-1,3,4,5,7,8-hexahydro-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWKETFREPZUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1CN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585553
Record name 6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210539-03-0
Record name 6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-benzyl-1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-4-piperidone (213 g, 1.13 mol) in toluene (700 ml) was added pyrrolidine (190 ml, 2.25 mol), the reaction mixture was fitted with a Dean-Stark head and heated to 150° C. for 18 h. The reaction mixture was cooled and evaporated under reduced pressure, p-toluenesulphonic acid (4.0 g, 0.022 mol) was then added to the residue followed by acrylamide (160 g, 2.25 mol). The reaction mixture was heated with rapid stirring to 90° C. for 1.5 h and then for a further 2 h at 120° C. The cooled mixture was then filtered and the solid obtained washed with acetone followed by ether. The mother liquors were combined, evaporated under reduced pressure and the residue partitioned between EtOAc and H2O. The organic layer was separated, dried over MgSO4 and evaporated under reduced pressure to afford a further batch of solid. The solids were combined and heated to reflux with 4-toluenesulphonic acid (10 g, 0.056 mol) in dioxane (400 ml) for 18 h. On cooling, a colourless crystalline product was formed which was filtered and washed with EtOAc to afford the subtitle compound as colourless crystals (176 g, 65%). Rf 0.1 (EtOAc). 1H NMR (CDCl3) δ: 2.20 (4H, d), 2.50 (2H, t), 2.70 (2H, s), 3.00 (2H,s), 3.65 (2H, s), 7.20-7.45 (5H, m).
Quantity
213 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
10 g
Type
catalyst
Reaction Step Four
Yield
65%

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